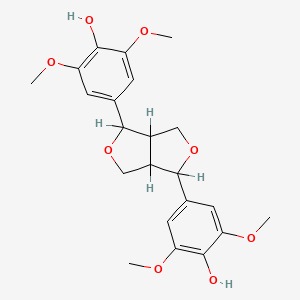

Syringaresinol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Syringaresinol has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex lignans and polyphenolic compounds.

Medicine: It has shown potential in treating conditions like cognitive dysfunction, sepsis-induced acute lung injury, and neuropathic pain .

Industry: This compound is used in the cosmetic industry for its skin-brightening and anti-aging effects.

Mécanisme D'action

Target of Action

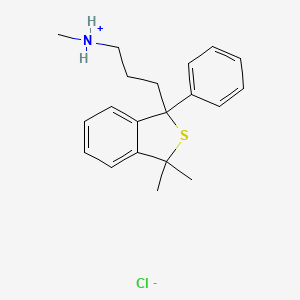

Syringaresinol (SYR) is a lignan glycoside compound that has been found to interact with several targets. One of its primary targets is the monoamine transporters . SYR has been shown to inhibit all three monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels . Another target of SYR is the Nuclear factor E2-related factor 2 (NRF2) , a key regulator of antioxidant response .

Mode of Action

SYR interacts with its targets in unique ways. For instance, it binds to an allosteric site in monoamine transporters . This binding stabilizes a conformation of the serotonin transporter with both the extracellular and cytoplasmic pathways closed . In the case of NRF2, SYR promotes its nuclear translocation, enhancing the downstream antioxidant enzymes .

Biochemical Pathways

SYR’s interaction with its targets affects several biochemical pathways. It inhibits the NLRP3/Caspase-1/GSDMD pyroptosis pathway, a form of programmed cell death that plays a significant role in inflammation . By upregulating NRF2 signaling, SYR enhances the expression of antioxidant enzymes heme oxygenase 1 (HO-1) and manganese superoxide dismutase (MnSOD), effectively decreasing excess reactive oxygen species (ROS) .

Result of Action

The action of SYR leads to several molecular and cellular effects. It has been shown to ameliorate renal hypertrophy, fibrosis, mesangial expansion, and other symptoms in diabetic mice . SYR also reduces the production of proinflammatory cytokines and albumin, thereby alleviating lung tissue injury . Moreover, it has been found to attenuate Tau phosphorylation, which could have implications for neurodegenerative diseases .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Syringaresinol has been reported to have anti-apoptotic and anti-inflammatory effects . It interacts with various enzymes and proteins, including the NLRP3 inflammasome, TLR4, NF-κB, and MAPKs . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress pyroptosis in lung tissues, thereby alleviating lung tissue injury .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to an allosteric site in monoamine transporters , which is different from the mechanism of action of conventional antidepressants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound pretreatment significantly reduces lung tissue histological damage, inhibits the production of proinflammatory cytokines and albumin in bronchoalveolar lavage fluid (BALF), and decreases myeloperoxidase (MPO) levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, septic mice treated with this compound displayed a higher survival rate and lower percentage of M1 macrophages in the BALF and spleen than septic mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le syringarésinol peut être synthétisé selon plusieurs méthodes. Une approche courante implique le couplage oxydant de dérivés de l'acide cinnamique en utilisant des catalyseurs comme le tétrachlorure de titane . Une autre méthode inclut la condensation du 2,5-bis(triméthylsiloxy)furane avec des aldéhydes aromatiques .

Méthodes de production industrielle

La production industrielle de syringarésinol implique souvent des procédés biocatalytiques. Par exemple, il peut être produit à partir de composés dérivés de la lignine par des réactions catalysées par des enzymes . Cette méthode est efficace et respectueuse de l'environnement, ce qui la rend adaptée à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le syringarésinol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le syringarésinol en ses alcools correspondants.

Substitution : Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Des réactifs comme les halogènes et les acides sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits, qui peuvent avoir des activités biologiques et des applications différentes.

Applications de recherche scientifique

Le syringarésinol a un large éventail d'applications de recherche scientifique :

Médecine : Il a montré un potentiel dans le traitement de pathologies comme les dysfonctionnements cognitifs, les lésions pulmonaires aiguës induites par la septicémie et la douleur neuropathique .

Industrie : Le syringarésinol est utilisé dans l'industrie cosmétique pour ses effets éclaircissants et anti-âge.

Mécanisme d'action

Le syringarésinol exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies :

Activité antioxydante : Il réduit la génération d'espèces réactives de l'oxygène en inhibant des enzymes comme la NADPH oxydase.

Activité anti-inflammatoire : Il supprime l'activation de voies de signalisation inflammatoires telles que NF-κB et MAPKs.

Effets neuroprotecteurs : Le syringarésinol module l'activité gliale et la signalisation apoptotique, protégeant les neurones des dommages.

Comparaison Avec Des Composés Similaires

Le syringarésinol est unique parmi les lignanes en raison de ses activités biologiques et de sa structure moléculaire spécifiques. Les composés similaires incluent :

Pinoresinol : Un autre lignane aux propriétés antioxydantes et anti-inflammatoires.

Sécoisolaricirésinol : Connu pour ses effets anticancéreux et cardioprotecteurs.

Matairesinol : Présente une activité œstrogénique et des avantages potentiels dans les pathologies liées aux hormones.

Le syringarésinol se distingue par ses diverses applications en médecine, en biologie et en industrie, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

IUPAC Name |

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1177-14-6, 21453-71-4 | |

| Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 211 °C | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

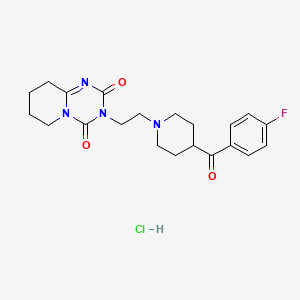

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Syringaresinol itself is not typically used as a catalyst, its synthesis can be achieved through biocatalytic processes. For example, a one-pot biocatalytic cascade reaction utilizes eugenol oxidase and horseradish peroxidase to produce racemic this compound from dihydrosinapyl alcohol, a lignin-derived phenol [].

A: Yes, molecular docking studies have been used to predict the binding activity of this compound to HSP90, providing insights into their molecular interactions [].

ANone: Detailed pharmacokinetic data on this compound is limited in the provided papers.

ANone: The provided research papers do not discuss any resistance mechanisms associated with this compound.

A: this compound has been a subject of research for several decades, with early studies focusing on its isolation and structural characterization from various plant sources [, , ]. Over time, research has explored its potential therapeutic applications, particularly in the areas of cardiovascular and metabolic diseases, as well as its role in plant biology and potential as a bio-based material [, , , ].

A: this compound research spans various disciplines, including:* Medicinal Chemistry: Investigating its pharmacological properties and therapeutic potential [, , ].* Natural Product Chemistry: Isolation, structural elucidation, and synthesis [, , ].* Polymer Chemistry: Exploring its use as a renewable building block for polymers and materials [, ].* Plant Science: Understanding its biosynthesis and role in plant physiology [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one](/img/structure/B1662363.png)

![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)

![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)